molecular formula C8H10F3N3 B13086889 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13086889
M. Wt: 205.18 g/mol
InChI Key: DYIHHCQJANIMMA-UHFFFAOYSA-N
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Description

7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 832739-70-5) is a partially saturated bicyclic heterocycle featuring a pyrazolo[1,5-a]pyrimidine core. The molecule is substituted with a methyl group at position 7 and a trifluoromethyl (CF₃) group at position 2. The CF₃ group enhances lipophilicity and metabolic stability, while the methyl group contributes to steric effects and conformational rigidity . This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines, which are pharmacologically relevant due to their structural diversity and capacity for target-specific interactions, particularly in kinase inhibition and enzyme modulation .

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

7-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H10F3N3/c1-5-2-3-12-7-4-6(8(9,10)11)13-14(5)7/h4-5,12H,2-3H2,1H3

InChI Key

DYIHHCQJANIMMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=CC(=NN12)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One efficient method includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method is advantageous due to its mild conditions, atom economy, practical simplicity, shorter reaction times, and avoidance of multi-step procedures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoromethyl positions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, derivatives of 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have shown promise as anticancer agents. Studies have demonstrated their cytotoxic effects against various cancer cell lines, making them potential candidates for further development as therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties Reference
Target Compound 2-CF₃, 7-Me C₈H₉F₃N₄ 242.18 High lipophilicity (CF₃), moderate solubility
5-(4-Fluorophenyl)-2-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine 2-CF₃, 5-(4-FPh), 7-Me C₁₄H₉F₄N₃ 295.23 Enhanced aromatic interactions (4-FPh); potential kinase inhibition
7-(Difluoromethyl)-5-Me-pyrazolo[1,5-a]pyrimidine-2-COOH 2-COOH, 5-Me, 7-DFM C₉H₁₀F₂N₃O₂ 245.20 Improved solubility (carboxylic acid); lower logP vs. CF₃ analogues
3-(4-FPh)-6,7-diMe-pyrazolo[1,5-a]pyrimidine (COX-2 inhibitor) 3-(4-FPh), 6-Me, 7-Me C₁₉H₁₆FNO₂S N/A COX-2 selectivity (IC₅₀ ~18 nM); sulfonyl group critical for binding
  • Fluorine Substitution: The CF₃ group in the target compound increases metabolic stability compared to non-fluorinated analogues, as fluorine reduces basicity and enhances membrane permeability . However, replacing CF₃ with difluoromethyl (DFM) (as in ) reduces lipophilicity but introduces a carboxylic acid group, improving aqueous solubility .
  • Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl group in the analogue from enables π-π stacking with protein targets, whereas the target compound’s aliphatic methyl group may favor hydrophobic pocket interactions .

Metabolic and Pharmacokinetic Considerations

  • The CF₃ group in the target compound resists oxidative metabolism, prolonging half-life compared to non-fluorinated derivatives . However, ’s carboxylic acid analogue may exhibit faster renal clearance due to higher polarity .

Biological Activity

7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of 7-methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine based on recent research findings.

Chemical Structure and Properties

The molecular formula of 7-methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is C8H8F3N3C_8H_8F_3N_3. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of pyrazolo[1,5-a]pyrimidines. For instance, a derivative of this compound was identified as a lead candidate against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods. The compound exhibited low cytotoxicity while demonstrating significant antitubercular activity within macrophages .

The mechanism of action for compounds in this class often involves interactions with specific molecular targets. Research indicates that these compounds do not inhibit traditional targets such as cell wall biosynthesis but may interfere with iron homeostasis in bacteria by binding to intracellular iron . Additionally, resistance mechanisms have been linked to mutations in enzymes involved in the catabolism of these compounds .

Study 1: Antitubercular Activity

A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized to evaluate their antitubercular activity. Compounds were tested against Mtb H37Rv strains using Middlebrook 7H9 media. The results indicated that certain derivatives retained significant activity with minimal cytotoxic effects on HepG2 cells (Table 1) .

CompoundMIC (µg/mL)Cytotoxicity (CC50 µg/mL)
P60.125>100
P70.25>100
P190.0625>100

Study 2: Fluorescent Applications

Another study explored the use of pyrazolo[1,5-a]pyrimidines as fluorophores for optical applications. The derivatives synthesized showed promising yields and could be utilized in various biochemical assays due to their fluorescent properties .

Pharmacokinetic Properties

The pharmacokinetic profile of pyrazolo[1,5-a]pyrimidines indicates favorable absorption and distribution characteristics due to their lipophilic nature imparted by the trifluoromethyl group. Studies suggest that modifications at various positions on the pyrazolo ring can further enhance these properties .

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